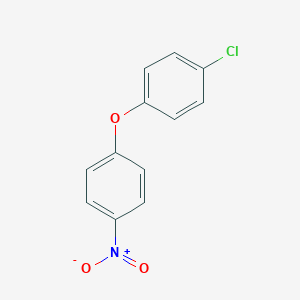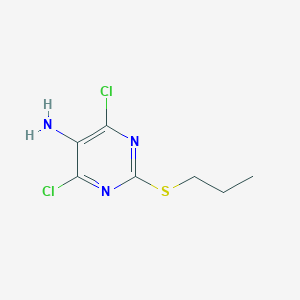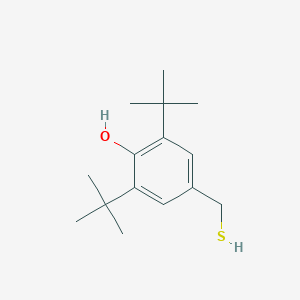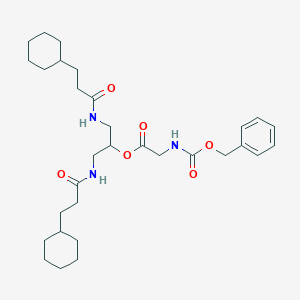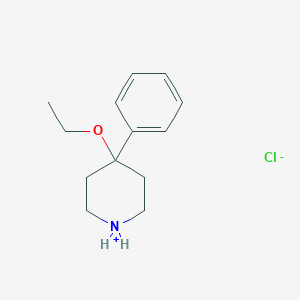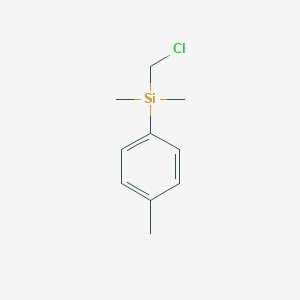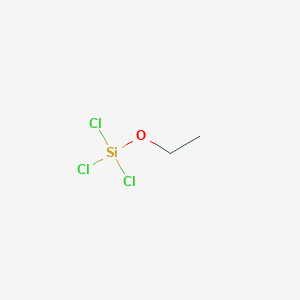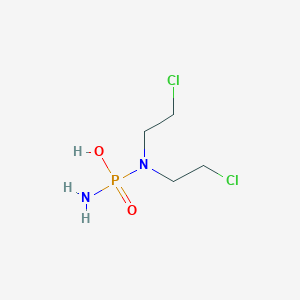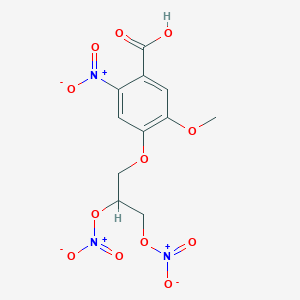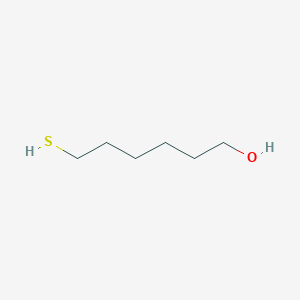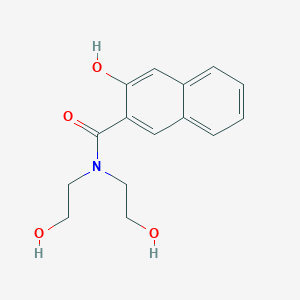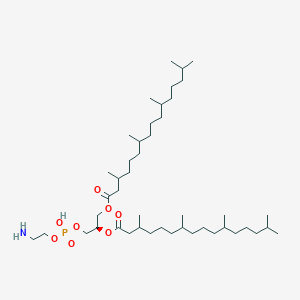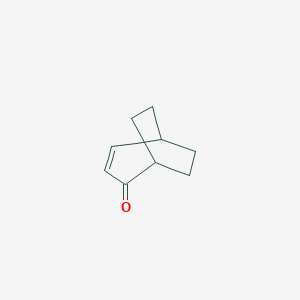
Bicyclo(3.3.1)non-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(3.3.1)non-3-en-2-one is a bicyclic organic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential applications in various fields. 3.1)non-3-en-2-one.
Mecanismo De Acción
The mechanism of action of bicyclo(3.3.1)non-3-en-2-one depends on its application. In medicinal chemistry, bicyclo(3.3.1)non-3-en-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses and bacteria by interfering with their nucleic acid synthesis. In material science, bicyclo(3.3.1)non-3-en-2-one can undergo polymerization to form polymers with unique properties, such as thermal stability and mechanical strength.
Efectos Bioquímicos Y Fisiológicos
Bicyclo(3.3.1)non-3-en-2-one has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, it has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. It has also been shown to activate the immune system by increasing the production of cytokines and chemokines. In material science, polymers synthesized from bicyclo(3.3.1)non-3-en-2-one have been shown to exhibit thermal stability, mechanical strength, and biocompatibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bicyclo(3.3.1)non-3-en-2-one has several advantages for lab experiments, including its ease of synthesis, high yield, and unique chemical structure. However, it also has some limitations, such as its potential toxicity and limited solubility in certain solvents. Therefore, careful consideration should be given to the choice of solvent and experimental conditions to ensure the safety and efficacy of the experiments.
Direcciones Futuras
There are several future directions for the study of bicyclo(3.3.1)non-3-en-2-one. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and optimize its anticancer, antiviral, and antibacterial activities. In material science, research is needed to explore the potential applications of polymers synthesized from bicyclo(3.3.1)non-3-en-2-one in various fields, such as biomedicine and nanotechnology. Overall, the unique chemical structure and potential applications of bicyclo(3.3.1)non-3-en-2-one make it a promising compound for further scientific research.
Métodos De Síntesis
Bicyclo(3.3.1)non-3-en-2-one can be synthesized through various methods, including the Diels-Alder reaction, the Robinson annulation reaction, and the ene reaction. The Diels-Alder reaction involves the reaction between cyclopentadiene and maleic anhydride, while the Robinson annulation reaction involves the reaction between cyclohexanone and an α,β-unsaturated ketone. The ene reaction involves the reaction between an alkene and an alkyl halide. The choice of synthesis method depends on the desired yield, purity, and application of the compound.
Aplicaciones Científicas De Investigación
Bicyclo(3.3.1)non-3-en-2-one has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, bicyclo(3.3.1)non-3-en-2-one can be used as a building block for the synthesis of various compounds, such as natural products and pharmaceuticals. In medicinal chemistry, bicyclo(3.3.1)non-3-en-2-one has been shown to exhibit anticancer, antiviral, and antibacterial activities. In material science, bicyclo(3.3.1)non-3-en-2-one can be used as a monomer for the synthesis of polymers with unique properties.
Propiedades
Número CAS |
10036-12-1 |
|---|---|
Nombre del producto |
Bicyclo(3.3.1)non-3-en-2-one |
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
bicyclo[3.2.2]non-3-en-2-one |
InChI |
InChI=1S/C9H12O/c10-9-6-3-7-1-4-8(9)5-2-7/h3,6-8H,1-2,4-5H2 |
Clave InChI |
OQUGOLXAPWQQJZ-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1C=CC2=O |
SMILES canónico |
C1CC2CCC1C=CC2=O |
Otros números CAS |
10036-12-1 |
Sinónimos |
bicyclo[3.2.2]non-3-en-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




